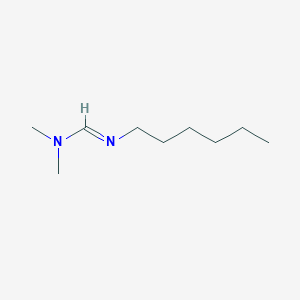Formamidine, 1-hexyl-3,3-dimethyl
CAS No.: 85599-94-6
Cat. No.: VC19323004
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85599-94-6 |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | N'-hexyl-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3 |
| Standard InChI Key | LCVLTKREKPKYOA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN=CN(C)C |
Introduction
Chemical Identity and Structural Characterization
Formamidine, 1-hexyl-3,3-dimethyl, systematically named N'-hexyl-N,N-dimethylmethanimidamide, is a secondary amine derivative with the IUPAC name N,N-dimethyl-N'-hexylmethanimidamide. Its structure consists of a formamidine core (HN=CH–N) where the nitrogen atoms are substituted with methyl and hexyl groups . The hexyl chain (C₆H₁₃) introduces lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.1566 , while the dimethylamine moiety enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .
The compound’s exact mass is 156.163 g/mol, and its polar surface area (PSA) of 15.6 Ų suggests moderate hydrogen-bonding capacity . Comparative analysis with analogous structures, such as 1-cyclohexyl-3,3-dimethylformamidine (C₉H₁₈N₂), reveals that linear alkyl chains (e.g., hexyl) reduce steric hindrance compared to cyclic substituents, potentially enhancing reactivity in catalytic systems .
Physicochemical Properties
The compound’s properties are derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.268 g/mol | |
| Exact Mass | 156.163 g/mol | |
| LogP | 2.1566 | |
| Polar Surface Area | 15.6 Ų | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The absence of reported boiling and melting points suggests challenges in purification or instability under standard conditions. Gas chromatography (GC) data for structurally similar compounds, such as 1-cyclohexyl-3,3-dimethylformamidine, show retention indices (RI) of 1229 on SE-30 columns , providing a benchmark for analytical identification.
Applications in Organic Synthesis
Formamidine derivatives are pivotal in catalytic N-formylation, a reaction critical for producing pharmaceuticals and agrochemicals. In CO₂-mediated reactions, 1-hexyl-3,3-dimethylformamidine could serve as:
-
A reaction intermediate: Its lipophilic hexyl chain may improve solubility in nonpolar media, enabling biphasic catalytic systems .
-
A ligand in metal complexes: The imine nitrogen can coordinate to transition metals, modulating catalytic activity in cross-coupling reactions .
For instance, ionic liquids like [BMIm]Cl have been shown to catalyze formylation of amines with 91% yield under mild conditions , suggesting that tailored formamidines could enhance such processes.
Analytical and Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary method for characterizing formamidines. On nonpolar SE-30 columns, analogs exhibit retention indices near 1229 under isothermal conditions at 240°C . For 1-hexyl-3,3-dimethylformamidine, similar retention behavior is expected, though the longer alkyl chain may slightly increase RI due to heightened van der Waals interactions with the stationary phase .
High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₉H₂₀N₂) via exact mass measurement (156.163 g/mol) . Nuclear magnetic resonance (NMR) would further elucidate structural details, with characteristic signals for the methyl groups (δ ~2.8–3.1 ppm) and imine proton (δ ~7.5–8.0 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume